molecular formula C6H15NO B8783591 4-Amino-2-methylpentan-2-ol CAS No. 70772-78-0

4-Amino-2-methylpentan-2-ol

Cat. No.: B8783591
CAS No.: 70772-78-0
M. Wt: 117.19 g/mol
InChI Key: LYLPRVUTJGLNPP-UHFFFAOYSA-N
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Description

However, several structurally related amino-alcohols with variations in substituent positions, stereochemistry, and branching are documented. These analogs share functional groups (amino and hydroxyl) on a pentanol backbone, making them valuable for comparative analysis. This article focuses on synthesizing a detailed comparison of these analogs, leveraging available data to infer properties and applications relevant to the hypothetical target compound.

Properties

CAS No.

70772-78-0

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

4-amino-2-methylpentan-2-ol

InChI

InChI=1S/C6H15NO/c1-5(7)4-6(2,3)8/h5,8H,4,7H2,1-3H3

InChI Key

LYLPRVUTJGLNPP-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed based on molecular features, synthesis, and applications:

4-Amino-2,4-dimethylpentan-2-ol

  • CAS No.: 91875-44-4
  • Molecular Formula: C₇H₁₇NO
  • Molecular Weight : 131.218 g/mol
  • Structure : Features a tertiary alcohol (C2-OH) and a primary amine (C4-NH₂), with methyl groups at C2 and C4.

5-Amino-4-methylpentan-2-ol

  • CAS No.: 1333608-52-8
  • Molecular Formula: C₆H₁₅NO
  • Molecular Weight : 117.19 g/mol
  • Structure : Secondary alcohol (C2-OH) and primary amine (C5-NH₂), with a methyl group at C4.
  • Research Relevance : Documented in PubChem (CID 53621937), indicating its use in academic or industrial research. The linear chain may favor solubility in polar solvents compared to branched analogs .

(2S)-2-Amino-4-methylpentan-1-ol (L-Leucinol)

  • CAS No.: Not explicitly provided (see synonyms in ).
  • Molecular Formula: C₆H₁₅NO
  • Molecular Weight : 117.19 g/mol
  • Structure : Primary alcohol (C1-OH) and primary amine (C2-NH₂) with a methyl group at C4. The (S)-stereochemistry is critical for chiral applications.
  • Applications : Widely used in peptide synthesis and as a precursor for chiral ligands or catalysts. Its stereochemical purity is emphasized in asymmetric synthesis .

4-Methyl-2-[(3-methylpentan-2-yl)amino]pentan-1-ol

  • CAS No.: 1247914-82-4
  • Molecular Formula: C₁₂H₂₇NO
  • Molecular Weight : 201.36 g/mol
  • Structure : Complex branching with a secondary amine (C2-NH) linked to a 3-methylpentan-2-yl group and a methyl group at C4.

4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol

  • CAS No.: 1155073-68-9
  • Molecular Formula: C₁₂H₂₇NO
  • Molecular Weight : 201.36 g/mol
  • Structure : Similar to the above but with a 4-methylpentan-2-yl substituent.
  • Research Use : Listed in academic compound libraries (e.g., AKOS010490419), suggesting exploratory applications in medicinal chemistry .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS No. Applications/Notes
4-Amino-2,4-dimethylpentan-2-ol C₇H₁₇NO 131.218 Tertiary alcohol, primary amine 91875-44-4 Chiral synthesis intermediate
5-Amino-4-methylpentan-2-ol C₆H₁₅NO 117.19 Secondary alcohol, primary amine 1333608-52-8 Research chemical
(2S)-2-Amino-4-methylpentan-1-ol C₆H₁₅NO 117.19 Primary alcohol, primary amine N/A Peptide synthesis, chiral catalysis
4-Methyl-2-[(3-methylpentan-2-yl)amino]pentan-1-ol C₁₂H₂₇NO 201.36 Secondary amine, bulky substituents 1247914-82-4 Steric hindrance studies
4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol C₁₂H₂₇NO 201.36 Secondary amine, branched substituents 1155073-68-9 Medicinal chemistry exploration

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